

Application Notes: In Vivo Imaging to Assess Eniporide's Effects

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Compound of Interest

Compound Name:	Eniporide
Cat. No.:	B1671292

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Introduction

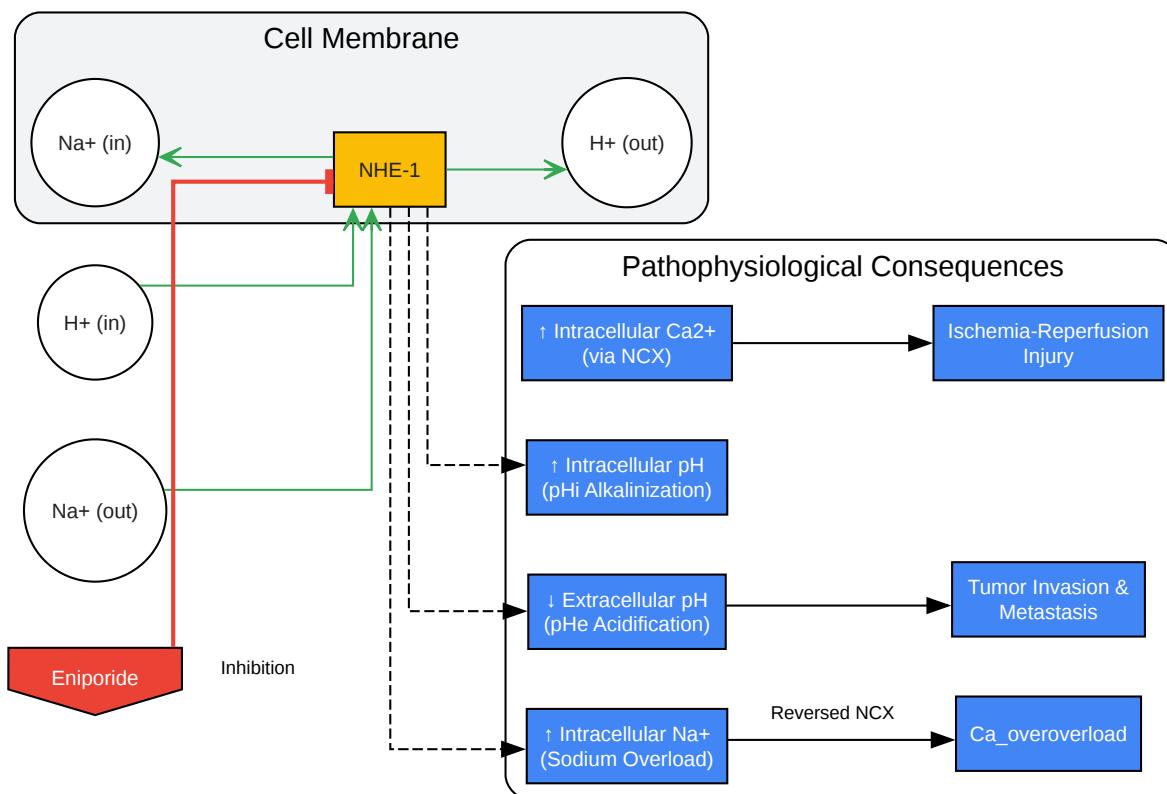
Eniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein responsible for maintaining intracellular pH (pHi) homeostasis.^[1] By extruding a proton in exchange for an extracellular sodium ion, NHE-1 plays a significant role in various physiological and pathological processes. Its overactivity is implicated in conditions such as myocardial ischemia-reperfusion injury and in promoting cancer cell invasion and metastasis.^{[2][3]} **Eniporide**'s inhibitory action leads to a decrease in intracellular pH, which can be leveraged for therapeutic benefit.

These application notes provide detailed protocols and guidelines for utilizing advanced in vivo imaging techniques to non-invasively assess the pharmacodynamic effects and therapeutic efficacy of **Eniporide**. The described methods are tailored for researchers, scientists, and drug development professionals focused on understanding and quantifying the in vivo impact of NHE-1 inhibition.

Eniporide's Mechanism of Action and Downstream Signaling

Eniporide targets NHE-1, which is a key regulator of cellular pH. In pathological conditions like cancer, NHE-1 is often upregulated at the leading edge of migrating cells, such as invadopodia, where it extrudes protons generated by high glycolytic activity.^[2] This acidification of the extracellular microenvironment promotes the activity of proteases that degrade the extracellular

matrix (ECM), facilitating invasion.[2] In cardiac ischemia, the anaerobic metabolism leads to intracellular acidosis. NHE-1 activation during reperfusion extrudes this acid load but causes a detrimental influx of Na^+ , leading to Ca^{2+} overload and cell death. By inhibiting NHE-1, **Eniporide** is designed to mitigate these pathological processes.



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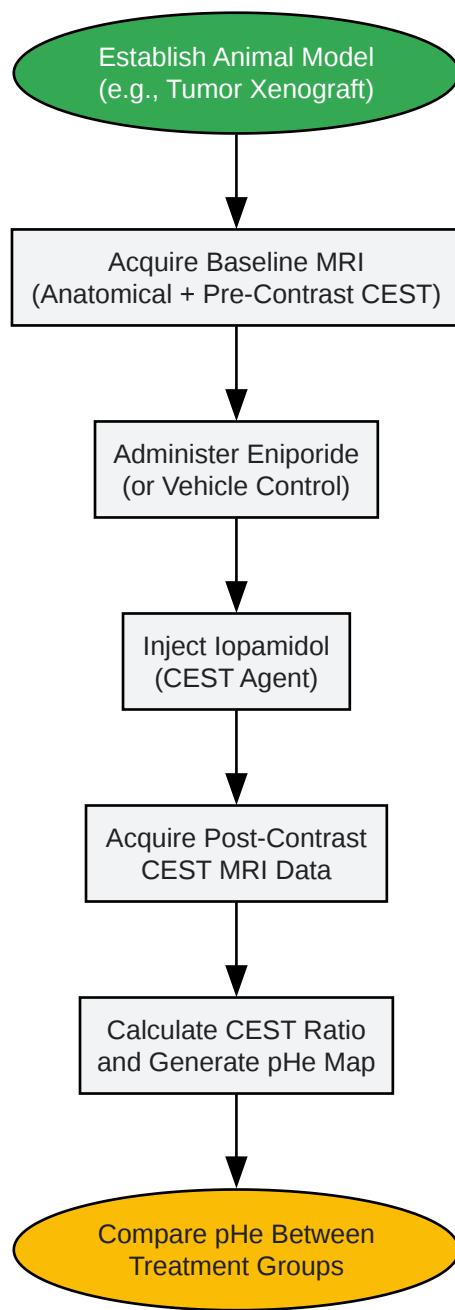
Caption: Mechanism of **Eniporide** action on the NHE-1 transporter.

Application Note 1: In Vivo pH Imaging to Measure Target Engagement

A direct assessment of **Eniporide**'s efficacy involves measuring its effect on intracellular (pHi) and extracellular (pHe) pH. Several non-invasive imaging modalities can achieve this.

Magnetic Resonance Imaging (MRI-CEST) for Extracellular pH (pHe)

Chemical Exchange Saturation Transfer (CEST) MRI is a sophisticated technique that can create high-resolution maps of tissue pHe by using pH-sensitive contrast agents.^[4] Iopamidol, a clinically approved X-ray contrast agent, can be used for this purpose as its amide protons exchange with water at a pH-dependent rate.^{[4][5]}



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Caption: Experimental workflow for MRI-CEST pH imaging.

Experimental Protocol: MRI-CEST with Iopamidol

- Animal Model: Use appropriate tumor-bearing mice (e.g., subcutaneous PC3 prostate cancer xenografts) or models of ischemia.[\[4\]](#)

- Animal Preparation: Anesthetize the animal (e.g., with 1.5-2% isoflurane) and maintain its body temperature at 37°C.[3] Place a catheter in the tail vein for injections.
- Imaging Setup: Perform imaging on a small animal MRI scanner (e.g., 4.7T or higher).[3]
- Baseline Imaging: Acquire anatomical T2-weighted images for localization. Perform a baseline CEST scan before injecting lopamidol.
- Treatment: Administer **Eniporide** or vehicle control intravenously or intraperitoneally according to the study design.
- Contrast Agent Administration: Inject lopamidol (e.g., 1.5 g Iodine/kg body weight) via the tail vein catheter.[6]
- Post-Contrast Imaging: Begin CEST MRI acquisition immediately after injection. Acquire data using a CEST sequence with saturation pulses applied at the two amide proton frequencies of lopamidol (e.g., 4.2 ppm and 5.5 ppm) and a reference frequency.[5]
- Data Analysis:
 - Calculate the CEST ratio from the signal intensities at the two saturation frequencies.
 - Convert the CEST ratio to a pHe value using a pre-established calibration curve (generated from phantoms of known pH).[6]
 - Generate parametric pHe maps and overlay them on the anatomical MR images.
 - Quantify the average pHe in the region of interest (e.g., tumor) for both **Eniporide**-treated and control groups.

Illustrative Data: **Eniporide** Effect on Tumor Extracellular pH

Treatment Group	Mean Tumor pHe (Baseline)	Mean Tumor pHe (Post-Treatment)	Change in pHe (Δ pHe)
Vehicle Control	6.85 ± 0.05	6.83 ± 0.06	-0.02
Eniporide (10 mg/kg)	6.86 ± 0.04	7.05 ± 0.05	+0.19
Eniporide (30 mg/kg)	6.84 ± 0.05	7.18 ± 0.06	+0.34

*p < 0.05 compared to

Vehicle Control

Optical Fluorescence Imaging for Intracellular and Surface pH

Fluorescence imaging using pH-sensitive probes offers high sensitivity for measuring pH changes in living cells.^[7] Probes like pHrodo™ Red AM can be used to measure cytosolic pH, as their fluorescence increases in more acidic environments.^[8] For cell surface pH, probes like SNARF conjugated to a pH Low Insertion Peptide (pHLIP) can be employed.^[9]

Experimental Protocol: Intracellular pH Imaging with pHrodo™ Red AM

- Cell Preparation: For in vitro validation, culture cells (e.g., HeLa) and load them with pHrodo™ Red AM according to the manufacturer's protocol.
- Animal Model: For in vivo studies, use models where the target cells are accessible to microscopy (e.g., dorsal skinfold window chamber) or use whole-body optical imaging systems for subcutaneous tumors.
- Probe Administration: Administer the pH-sensitive probe systemically or locally. For targeted delivery, probes can be conjugated to antibodies or nanoparticles.
- Imaging:
 - Use a fluorescence microscope (for window chamber models) or an in vivo imaging system (IVIS).^{[9][10]}

- Excite the probe at its specific wavelength (e.g., ~560 nm for pHrodo Red) and capture the emission (~585 nm).[8]
- Acquire images before and at multiple time points after **Eniporide** administration.
- Calibration and Analysis:
 - For quantitative measurements, create an *in situ* calibration curve by treating cells with buffers of known pH in the presence of ionophores (nigericin and valinomycin) to equilibrate intracellular and extracellular pH.[8]
 - Measure the fluorescence intensity in the region of interest.
 - Convert fluorescence intensity to pHi values using the calibration curve.

Illustrative Data: **Eniporide** Effect on Cancer Cell Intracellular pH

Treatment Group	Mean Cytosolic pHi (Baseline)	Mean Cytosolic pHi (Post-Treatment)	Change in pHi (Δ pHi)
Vehicle Control	7.21 \pm 0.04	7.19 \pm 0.05	-0.02
Eniporide (30 mg/kg)	7.22 \pm 0.03	6.95 \pm 0.04	-0.27

p < 0.05 compared to
Vehicle Control

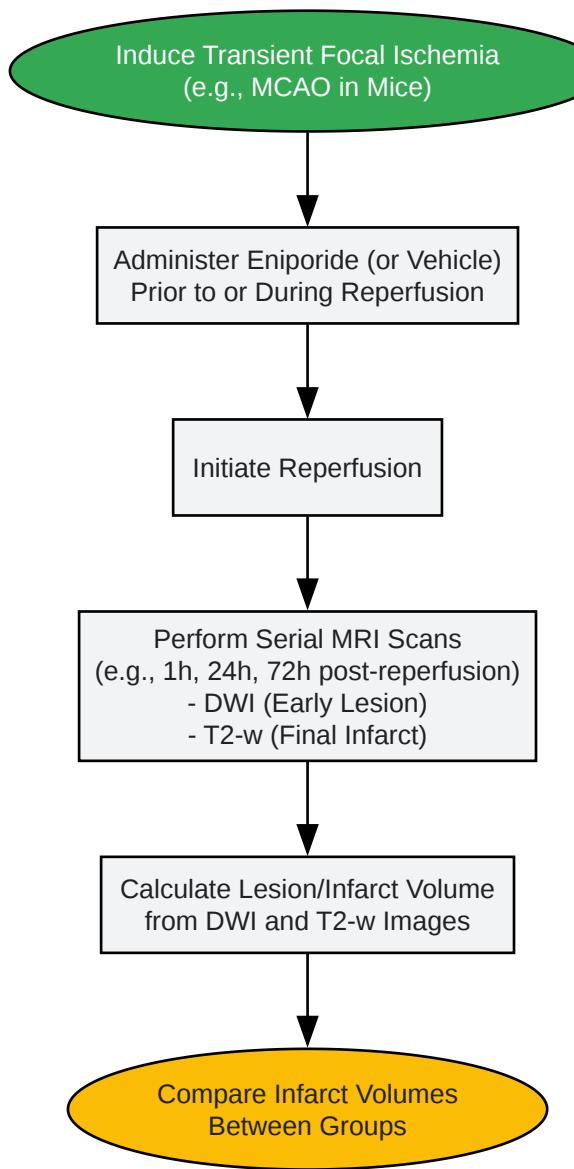
Application Note 2: Imaging Downstream Therapeutic Efficacy

Beyond direct pH measurement, imaging can quantify the therapeutic consequences of **Eniporide** treatment, such as reduced ischemic damage or inhibition of tumor growth.

MRI for Neuroprotection in Cerebral Ischemia

In models of stroke, NHE-1 inhibition is expected to reduce reperfusion injury.[3] MRI techniques such as Diffusion-Weighted Imaging (DWI) and T2-weighted imaging are the gold

standard for assessing ischemic lesion volume.[11] DWI is sensitive to early ischemic changes, while T2-weighted images are used to measure the final infarct volume.[3][11]



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Caption: Workflow for assessing neuroprotection using MRI.

Experimental Protocol: MRI Assessment of Infarct Volume

- Animal Model: Use a transient middle cerebral artery occlusion (MCAO) model in mice or rats to induce focal cerebral ischemia.[3]

- Treatment Groups: Divide animals into groups: sham, vehicle-treated, and **Eniporide**-treated. Administer **Eniporide** (e.g., HOE642, a similar NHE-1 inhibitor, was used effectively) before or at the onset of reperfusion.[3][11]
- MRI Acquisition:
 - Anesthetize the animal and monitor physiology.[3]
 - Perform MRI at various time points after reperfusion (e.g., 1, 24, and 72 hours).[3]
 - Acquire DWI sequences to visualize the early ischemic lesion.
 - Acquire high-resolution T2-weighted sequences to determine the final infarct volume, typically at 24 or 72 hours.[11]
- Data Analysis:
 - Manually or semi-automatically segment the hyperintense regions on DWI and T2-weighted images to define the lesion/infarct area on each slice.
 - Calculate the total volume by integrating the area over all slices.
 - Statistically compare the infarct volumes between the treatment and control groups.

Illustrative Data: Neuroprotective Effect of NHE-1 Inhibition (Data adapted from studies on the NHE-1 inhibitor HOE642)[11]

Treatment Group	Infarct Volume at 72h (mm ³) on T2-MRI	Percent Reduction vs. Control
Vehicle Control (NHE-1+/+)	64.6 ± 2.5	-
Eniporide-Treated (NHE-1+/+)	28.5 ± 8.1	55.9%

p < 0.01 compared to Vehicle Control

Bioluminescence Imaging (BLI) for Anti-Cancer Efficacy

BLI is a highly sensitive technique for monitoring tumor growth and metastasis in real-time.[12] It requires the cancer cells to be genetically engineered to express a luciferase enzyme (e.g., Firefly luciferase).[13] When the substrate (D-luciferin) is administered, light is produced, which can be detected and quantified.[14]

Experimental Protocol: BLI for Monitoring Tumor Burden

- Cell Line Preparation: Transduce the cancer cell line of interest (e.g., MDA-MB-231 breast cancer) with a lentiviral vector expressing luciferase.
- Animal Model: Establish orthotopic or subcutaneous tumor xenografts in immunodeficient mice using the luciferase-expressing cells.[13]
- Baseline Imaging: Once tumors are established, perform baseline BLI to randomize mice into treatment groups with equivalent average tumor burdens.
 - Inject D-luciferin (e.g., 150 mg/kg, intraperitoneally).[13]
 - Anesthetize mice with isoflurane.
 - Image the mice 8-12 minutes post-luciferin injection using an IVIS Spectrum or similar system.[13]
- Treatment: Begin the treatment regimen with **Eniporide** or vehicle control.
- Longitudinal Imaging: Perform BLI imaging weekly or bi-weekly to monitor the change in tumor burden over time.
- Data Analysis:
 - Define a region of interest (ROI) around the tumor signal.
 - Quantify the light emission as total flux (photons/second).
 - Plot the average total flux for each treatment group over time to assess the treatment response.

Illustrative Data: **Eniporide** Effect on Tumor Growth

Treatment Group	Mean Total Flux (photons/s) at Day 0	Mean Total Flux (photons/s) at Day 21	Percent Inhibition of Growth
Vehicle Control	$1.5 \times 10^6 \pm 0.3 \times 10^6$	$25.8 \times 10^6 \pm 4.1 \times 10^6$	-
Eniporide (30 mg/kg/day)	$1.6 \times 10^6 \pm 0.4 \times 10^6$	$9.7 \times 10^6 \pm 2.5 \times 10^6$	62.4%

p < 0.05 compared to
Vehicle Control

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